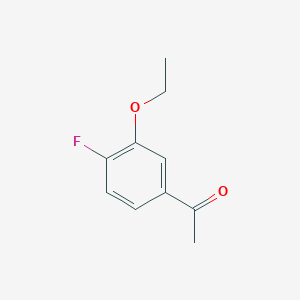

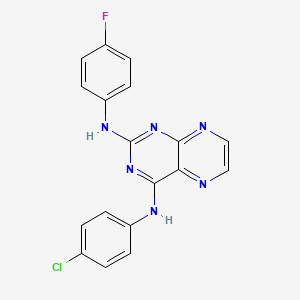

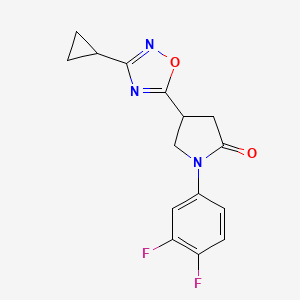

N-(2-carbamoylbenzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-carbamoylbenzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide, also known as CTQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTQ belongs to the class of quinoline-based compounds that have shown promising results in various fields, including medicinal chemistry, biochemistry, and neuroscience.

科学的研究の応用

Synthesis and Reactivity

The chemical synthesis and reactivity of compounds related to N-(2-carbamoylbenzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide have been explored in various studies. These compounds are synthesized through reactions involving quinoline derivatives and exhibit potential for electrophilic substitution and nucleophilic substitution reactions. For instance, Aleksandrov et al. (2020) demonstrated the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to derivatives that underwent electrophilic substitution reactions, such as nitration, sulfonation, and acylation, specifically targeting the thiophene ring (Aleksandrov, Zablotskii, & El’chaninov, 2020). This work highlights the chemical versatility of such compounds, making them suitable for further functionalization and study in various scientific research contexts.

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives, including structures similar to this compound, has been evaluated. Özyanik et al. (2012) synthesized quinoline derivatives containing an azole nucleus and assessed their antimicrobial activity. The study revealed that these compounds exhibited good to moderate activity against a variety of microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012). This suggests that this compound and its derivatives could be promising candidates for developing new antimicrobial agents.

Photocatalytic and Electrochemical Properties

Quinoline derivatives also show promise in photocatalytic and electrochemical applications. Research by Li et al. (2020) on octamolybdate complexes constructed with a related quinoline–imidazole–monoamide ligand demonstrated enhanced electrocatalytic activities and photocatalytic properties for degrading organic dyes (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020). These findings indicate the potential of this compound derivatives in environmental remediation and as materials for electrochemical sensors.

Cancer Chemoresistance and Angiogenesis Inhibition

In the context of cancer research, thiophene-2-carboxamide derivatives have been investigated for their ability to overcome cancer chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pump activity. Mudududdla et al. (2015) studied a series of 3-arylamino N-aryl thiophene 2-carboxamides, showing that these compounds inhibited VEGFR1 and VEGFR2, indicating anti-angiogenic activity, and displayed potential as multi-drug resistance-reversal agents in cancer treatment (Mudududdla, Guru, Wani, Sharma, Joshi, Vishwakarma, Kumar, Bhushan, & Bharate, 2015).

特性

IUPAC Name |

N-(2-carbamoyl-1-benzofuran-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O3S/c24-22(27)21-20(14-7-2-4-9-18(14)29-21)26-23(28)15-12-17(19-10-5-11-30-19)25-16-8-3-1-6-13(15)16/h1-12H,(H2,24,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDXJHCNNOPAIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2783972.png)

![3-Tert-butyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2783979.png)

![(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2783981.png)

![N-Benzhydryl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2783990.png)

![3-Tert-butyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2783993.png)